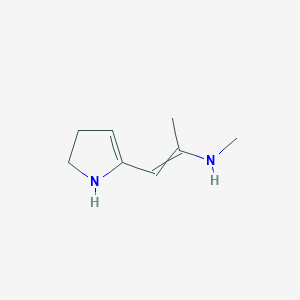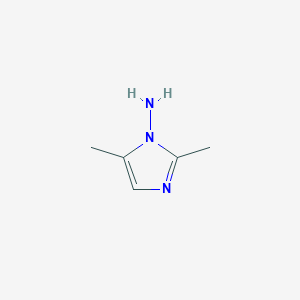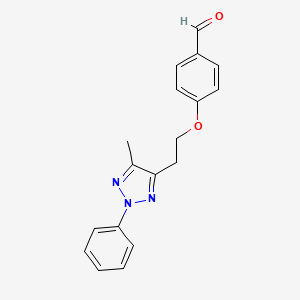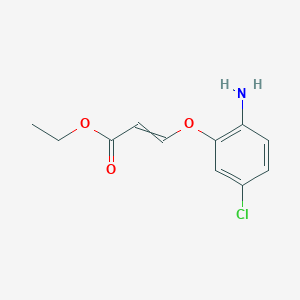![molecular formula C23H17NO4 B12610265 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid CAS No. 649773-77-3](/img/structure/B12610265.png)
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylethynyl group attached to a phenoxyacetamido moiety, which is further connected to a benzoic acid core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Phenylethynylbenzene: This step involves the coupling of phenylacetylene with a halobenzene derivative using a palladium-catalyzed Sonogashira coupling reaction.
Synthesis of Phenoxyacetic Acid Derivative: The phenylethynylbenzene is then reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.
Amidation Reaction: The phenoxyacetic acid derivative is then subjected to an amidation reaction with 2-aminobenzoic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid derivatives, while reduction can yield phenylethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes and receptors, modulating their activity. The phenoxyacetamido moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function. The benzoic acid core can participate in various biochemical pathways, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetic Acid Derivatives: Compounds such as 2-(4-phenoxyphenyl)acetic acid share structural similarities with 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid.
Phenylethynyl Derivatives: Compounds like 4-phenylethynylbenzoic acid also share structural features with the target compound.
Uniqueness
This compound is unique due to the combination of its phenylethynyl, phenoxyacetamido, and benzoic acid moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
649773-77-3 |
|---|---|
Molekularformel |
C23H17NO4 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
3-[[2-[4-(2-phenylethynyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C23H17NO4/c25-22(24-20-8-4-7-19(15-20)23(26)27)16-28-21-13-11-18(12-14-21)10-9-17-5-2-1-3-6-17/h1-8,11-15H,16H2,(H,24,25)(H,26,27) |
InChI-Schlüssel |
GVFZALLJJHXMGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Allylamino)phenyl]acetamide](/img/structure/B12610184.png)

![Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane](/img/structure/B12610195.png)


![7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one](/img/structure/B12610207.png)
![5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12610225.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine](/img/structure/B12610240.png)




![1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12610261.png)
